molecular formula C19H22O5 B196258 Gibberellin A5 CAS No. 561-56-8

Gibberellin A5

Cat. No. B196258
CAS RN: 561-56-8
M. Wt: 330.4 g/mol
InChI Key: ZOWHLBOPCIHIHW-LUGKBOQRSA-N
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Description

Gibberellin A5 is a plant hormone that promotes floral development . It is a type of 6-5-6-5 tetracyclic diterpenoid . The molecular formula of Gibberellin A5 is C19H22O5 .


Synthesis Analysis

Gibberellins, including Gibberellin A5, are synthesized in the root and stem apical meristems, young leaves, and seed embryos . They are likely transported through the vascular tissue . The synthesis of gibberellins involves both cell division and cell elongation . In deep-water rice, stimulation of internodes elongation is partly due to increased cell divisions in the intercalary meristems and partly due to elongation of cells of the latter who have divided with cell elongation preceding the cell divisions .


Molecular Structure Analysis

Gibberellin A5 has a molecular mass of 330.375 Da . It is a tetracyclic diterpenoid acid .


Chemical Reactions Analysis

Gibberellin A5 is involved in various chemical reactions. For example, it has been shown to competitively inhibit a recombinant Arabidopsis GA 3β-Hydroxylase encoded by the GA4 gene .


Physical And Chemical Properties Analysis

Gibberellin A5 is a type of 6-5-6-5 tetracyclic diterpenoid . It has a molecular mass of 330.375 Da .

Scientific Research Applications

  • Gibberellin Receptor and Signaling Mechanisms : GA5 plays a crucial role in plant growth by binding to the GIBBERELLIN INSENSITIVE DWARF1 (GID1) receptor, which in turn regulates gene expression by promoting the degradation of DELLA proteins, key transcriptional regulators. This interaction is central to understanding the molecular mechanisms of gibberellin signaling in plants (Murase et al., 2008), (Ueguchi-Tanaka et al., 2005).

  • Synthesis and Bioactivity in Agricultural Contexts : The optimization of the synthetic route for derivatives of GA5, such as exo-16, 17-Dihydro-gibberellin A5-13-acetate, has been explored to improve plant growth inhibitory activities in agricultural applications. Novel derivatives have shown potential as plant growth regulators with different activities compared to GA5 itself (Hao Tian et al., 2020).

  • GA Metabolism and Regulation : Research has extensively studied the biosynthesis and deactivation pathways of gibberellins like GA5. These pathways are intricately regulated by developmental, hormonal, and environmental signals, highlighting the role of GAs as key growth regulators in plants (Yamaguchi, 2008).

  • Transport and Localization in Plants : Understanding how gibberellins like GA5 are transported and localized within plants is crucial for comprehending their role in plant growth and development. Research indicates the importance of GA intermediates in long- and short-distance movement and identifies GA transporters in Arabidopsis (Binenbaum et al., 2018).

  • Role in Plant Morphogenesis and Development : Studies on GA5 and other gibberellins reveal their significant influence on various aspects of plant morphogenesis, such as leaf differentiation, photomorphogenesis, pollen-tube growth, and more. These studies contribute to the broader understanding of GA-regulated plant development (Fleet & Sun, 2005), (Swain & Singh, 2005).

Safety And Hazards

Gibberellin A5 should be handled with care. Avoid dust formation, breathing mist, gas or vapours, and contact with skin and eye. Use personal protective equipment and ensure adequate ventilation .

properties

IUPAC Name

(1R,2R,5S,8S,9S,10R)-5-hydroxy-11-methyl-6-methylidene-16-oxo-15-oxapentacyclo[9.3.2.15,8.01,10.02,8]heptadec-12-ene-9-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22O5/c1-10-8-17-9-18(10,23)7-4-11(17)19-6-3-5-16(2,15(22)24-19)13(19)12(17)14(20)21/h3,5,11-13,23H,1,4,6-9H2,2H3,(H,20,21)/t11-,12-,13-,16?,17+,18+,19-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZOWHLBOPCIHIHW-LUGKBOQRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC12C=CCC3(C1C(C45C3CCC(C4)(C(=C)C5)O)C(=O)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC12C=CC[C@@]3([C@@H]1[C@@H]([C@]45[C@H]3CC[C@](C4)(C(=C)C5)O)C(=O)O)OC2=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40332094
Record name Gibberellin A5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

330.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

CID 443464

CAS RN

561-56-8
Record name Gibberellin A5
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40332094
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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